

## Stavudine in HIV Therapy: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials involving stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI) formerly widely used in the treatment of HIV-1 infection. Due to its significant toxicities, stavudine's use has been largely phased out in favor of safer alternatives. This document objectively compares the efficacy and safety profile of stavudine with other key NRTIs, namely zidovudine (AZT) and tenofovir disoproxil fumarate (TDF), supported by experimental data from pivotal clinical trials.

## **Data Presentation: Efficacy and Adverse Events**

The following tables summarize quantitative data from meta-analyses and large cohort studies, comparing virologic efficacy and the incidence of major adverse events associated with stavudine-containing antiretroviral regimens.

# Table 1: Virologic Efficacy of Stavudine vs. Comparator NRTIs



| Compariso<br>n                                      | Outcome                                                        | Result                                     | Confidence<br>Interval (CI) | p-value   | Citation(s) |
|-----------------------------------------------------|----------------------------------------------------------------|--------------------------------------------|-----------------------------|-----------|-------------|
| Stavudine vs.<br>Zidovudine                         | Virologic<br>Suppression<br>(<500<br>copies/mL) at<br>48 weeks | No significant<br>difference               | -                           | -         | [1][2]      |
| Stavudine vs.<br>Zidovudine                         | Virologic<br>Suppression<br>(<50<br>copies/mL) at<br>48 weeks  | No significant<br>difference               | -                           | p = 0.834 | [2]         |
| Low-Dose<br>Stavudine<br>(20mg) vs.<br>Tenofovir DF | Virologic<br>Suppression<br>(<50<br>copies/mL) at<br>48 weeks  | Non-inferior<br>(79.3% vs.<br>80.8%)       | -6.3% to<br>3.3%            | < 0.001   | [3]         |
| Stavudine vs.<br>Tenofovir DF                       | Virologic<br>Suppression<br>(<400<br>copies/mL) at<br>48 weeks | Stavudine:<br>84%,<br>Tenofovir DF:<br>80% | -10.4% to<br>1.5%           | -         | [4]         |
| Stavudine vs.<br>Tenofovir DF                       | Virologic<br>Suppression<br>(<50<br>copies/mL) at<br>144 weeks | Equivalence<br>demonstrated                | -                           | -         | [4]         |

# **Table 2: Incidence of Key Adverse Events Associated** with Stavudine



| Adverse<br>Event                      | Compariso<br>n                                                            | Incidence/R<br>isk                | Confidence<br>Interval (CI) | p-value   | Citation(s) |
|---------------------------------------|---------------------------------------------------------------------------|-----------------------------------|-----------------------------|-----------|-------------|
| Peripheral<br>Neuropathy              | Stavudine<br>(40mg) vs.<br>Stavudine<br>(30mg)                            | Incidence<br>Rate Ratio:<br>0.45  | -                           | < 0.0001  | [5]         |
| Stavudine vs.<br>Zidovudine           | Adjusted<br>Hazard Ratio:<br>2.72                                         | 1.28–5.80                         | p = 0.009                   | [6]       |             |
| Stavudine<br>(40mg) vs.<br>Zidovudine | 1-year<br>incidence per<br>100 person-<br>years: 21.9<br>vs. 6.9          | -                                 | p = 0.0002                  | [6]       | _           |
| Lipoatrophy                           | Stavudine vs.<br>Zidovudine                                               | Facial<br>atrophy: 48%<br>vs. 22% | -                           | p = 0.011 | [7]         |
| Lower limb<br>atrophy: 49%<br>vs. 22% | -                                                                         | p = 0.006                         | [7]                         |           |             |
| Stavudine vs.<br>Abacavir             | Clinical<br>lipoatrophy at<br>96 weeks:<br>38.3% vs.<br>4.8%              | -                                 | < 0.001                     | [8]       |             |
| Stavudine vs.<br>Tenofovir DF         | Investigator-<br>reported<br>lipodystrophy<br>at 144 weeks:<br>19% vs. 3% | -                                 | < 0.001                     | [4]       |             |
| Low-Dose<br>Stavudine                 | Lipodystroph<br>y: 5.6% vs.<br>0.2%                                       | -                                 | < 0.001                     | [3]       | _           |



(20ma) va

| (20mg) vs.<br>Tenofovir DF        |                                      |                                  |         |      |                 |
|-----------------------------------|--------------------------------------|----------------------------------|---------|------|-----------------|
| Lactic<br>Acidosis                | Stavudine-<br>containing<br>regimens | Associated with increased risk   | -       | -    | [9][10][11][12] |
| Mortality                         | Stavudine vs.<br>Tenofovir DF        | Adjusted<br>Hazard Ratio:<br>2.7 | 2.0–3.6 | -    | [13]            |
| Zidovudine<br>vs. Tenofovir<br>DF | Adjusted<br>Hazard Ratio:<br>1.4     | 1.3–1.5                          | -       | [13] |                 |

### **Experimental Protocols**

Detailed methodologies for key clinical trials cited in this guide are outlined below.

#### AIDS Clinical Trials Group (ACTG) 384 Study

- Objective: To evaluate different strategies for initial antiretroviral treatment in HIV-1-infected, treatment-naive individuals.[14][15]
- Study Design: A randomized, partially double-blinded, controlled trial with a factorial design. [14]
- Participants: 980 HIV-1-infected individuals with no prior antiretroviral therapy.[14]
- Interventions: The study compared strategies involving three-drug versus four-drug initial regimens and different sequences of dual NRTI combinations (zidovudine/lamivudine followed by didanosine/stavudine, or the reverse).[14] The NRTI combinations were administered with either a protease inhibitor (nelfinavir), a non-nucleoside reverse transcriptase inhibitor (efavirenz), or both.
- Efficacy Assessment: The primary endpoint was the time until salvage therapy was required.
  Secondary endpoints included time to virologic failure (plasma HIV-1 RNA > 200 copies/mL)



and time to toxicity-related discontinuation of therapy.[14][16] Plasma HIV-1 RNA levels were measured at regular intervals.[16]

 Safety Assessment: Clinical and laboratory adverse events were monitored throughout the study.

## NCT00005573: Tenofovir DF vs. Stavudine in Treatment-Naive Patients

- Objective: To compare the efficacy and safety of tenofovir DF versus stavudine in antiretroviral-naive patients.[4][17]
- Study Design: A prospective, randomized, double-blind study.[4]
- Participants: 602 antiretroviral-naive, HIV-infected patients.[4]
- Interventions: Patients were randomized to receive either tenofovir DF or stavudine, in combination with lamivudine and efavirenz.[4]
- Efficacy Assessment: The primary outcome was the proportion of patients with HIV RNA levels below 400 copies/mL at week 48. Secondary analyses included the proportion of patients with HIV RNA levels below 50 copies/mL.[4]
- Safety Assessment: Safety and tolerability were assessed through monitoring of adverse events, including investigator-reported lipodystrophy and fasting lipid profiles, through 144 weeks.[4]

## **Mandatory Visualization**

The following diagrams illustrate key pathways and workflows related to stavudine's mechanism of action and its evaluation in clinical trials.





Click to download full resolution via product page

Caption: Mechanism of Stavudine-Induced Mitochondrial Toxicity.





Click to download full resolution via product page

Caption: Representative Experimental Workflow of a Randomized Controlled Trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Stavudine or zidovudine in three-drug combination therapy for initial treatment of HIV infection in antiretroviral-naïve individuals PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of stavudine plus lamivudine versus zidovudine plus lamivudine in combination with indinavir in antiretroviral naive individuals with HIV infection: selection of thymidine analog regimen therapy (START I) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Tenofovir Disoproxil Fumarate Versus Low-Dose Stavudine Over 96
  Weeks: A Multicountry Randomized, Noninferiority Trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of tenofovir DF vs stavudine in combination therapy in antiretroviral-naive patients: a 3-year randomized trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a Reduced Dose of Stavudine on the Incidence and Severity of Peripheral Neuropathy in HIV-Infected Adults in South Africa PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased incidence of symptomatic peripheral neuropathy among adults receiving stavudine- versus zidovudine-based antiretroviral regimens in Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased risk of lipoatrophy under stavudine in HIV-1-infected patients: results of a substudy from a comparative trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Less lipoatrophy and better lipid profile with abacavir as compared to stavudine: 96-week results of a randomized study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stavudine LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Lactic acidosis associated with stavudine administration: a report of five cases PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Case of Lactic Acidosis Caused by Stavudine in an AIDS Patient PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Tenofovir, Zidovudine, or Stavudine as Part of First-Line Antiretroviral Therapy in a Resource-Limited-Setting: A Cohort Study | PLOS One [journals.plos.org]
- 14. ACTG (AIDS Clinical Trials Group) 384: A Strategy Trial Comparing Consecutive Treatments for HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ACTG (AIDS Clinical Trials Group) 384: a strategy trial comparing consecutive treatments for HIV-1 [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]



- 17. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Stavudine in HIV Therapy: A Comparative Meta-Analysis of Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139156#meta-analysis-of-clinical-trials-involvingstavudine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com